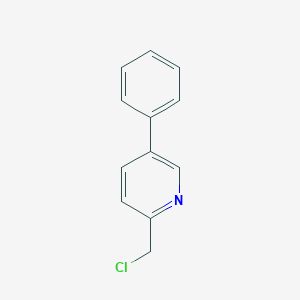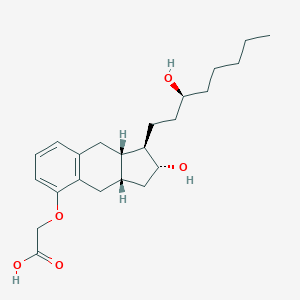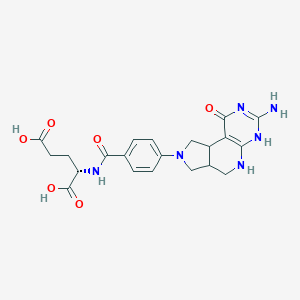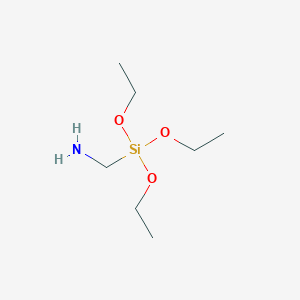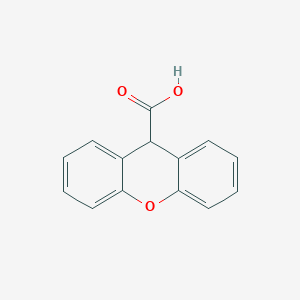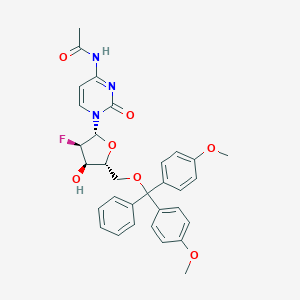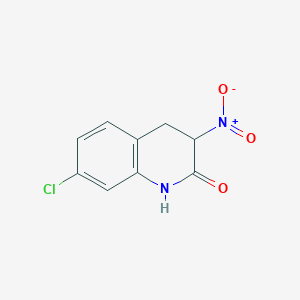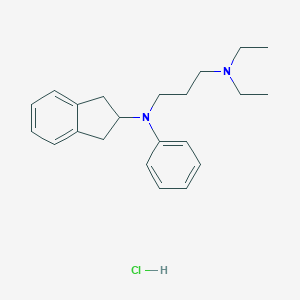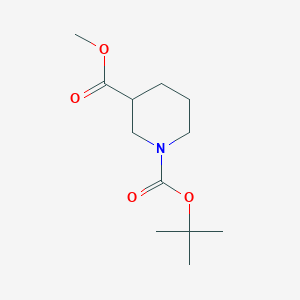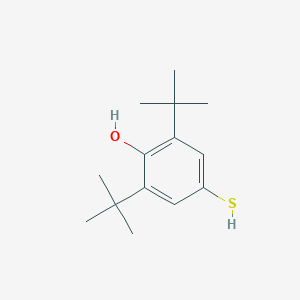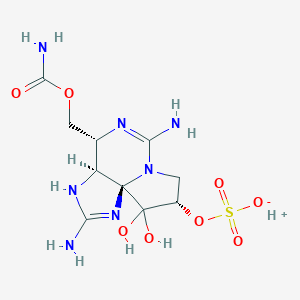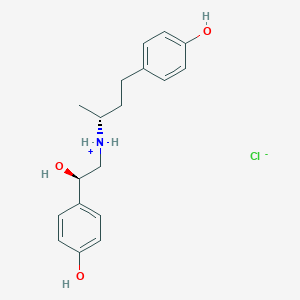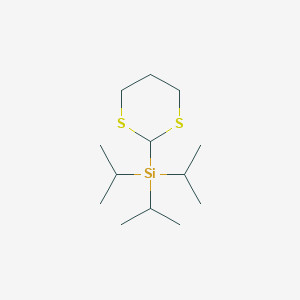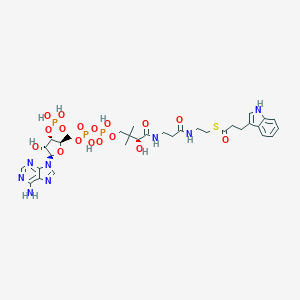
3-Indolepropionyl-coenzyme A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Indolepropionyl-coenzyme A (3-IPA-CoA) is a naturally occurring molecule found in plants and animals. It is a derivative of the amino acid tryptophan and plays an important role in various physiological processes. In recent years, 3-IPA-CoA has gained attention as a potential therapeutic agent due to its diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 3-Indolepropionyl-coenzyme A is not fully understood. However, it is thought to exert its biological effects through various pathways. For example, it may activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant and anti-inflammatory responses. It may also modulate the activity of enzymes involved in glucose metabolism and insulin signaling.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Indolepropionyl-coenzyme A has a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). It also has antioxidant properties, which may protect against oxidative stress-induced damage. Additionally, 3-Indolepropionyl-coenzyme A has been shown to improve glucose metabolism and insulin sensitivity, suggesting a potential role in the treatment of metabolic disorders such as diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 3-Indolepropionyl-coenzyme A is that it is a naturally occurring molecule, which may have fewer side effects compared to synthetic compounds. Additionally, it has been shown to have diverse biological activities, making it a promising therapeutic agent for various diseases. However, one limitation of studying 3-Indolepropionyl-coenzyme A is that its mechanism of action is not fully understood, which may make it challenging to develop targeted therapies.
Orientations Futures
There are several future directions for research on 3-Indolepropionyl-coenzyme A. One area of interest is its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 3-Indolepropionyl-coenzyme A has neuroprotective properties, which may help to prevent or slow the progression of these diseases. Additionally, research is needed to better understand the mechanism of action of 3-Indolepropionyl-coenzyme A and to develop targeted therapies based on this knowledge. Finally, studies are needed to determine the safety and efficacy of 3-Indolepropionyl-coenzyme A in human clinical trials.
Méthodes De Synthèse
3-Indolepropionyl-coenzyme A can be synthesized through enzymatic reactions involving tryptophan and Coenzyme A (CoA). The first step involves the conversion of tryptophan to indole-3-propionic acid (IPA) by the enzyme tryptophan side-chain oxidase. The second step involves the activation of IPA by CoA to form 3-Indolepropionyl-coenzyme A, which is catalyzed by the enzyme acyl-CoA synthetase.
Applications De Recherche Scientifique
Research on 3-Indolepropionyl-coenzyme A has primarily focused on its potential therapeutic applications. Studies have shown that 3-Indolepropionyl-coenzyme A has anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to improve glucose metabolism and insulin sensitivity, suggesting a potential role in the treatment of metabolic disorders such as diabetes.
Propriétés
Numéro CAS |
144319-97-1 |
|---|---|
Nom du produit |
3-Indolepropionyl-coenzyme A |
Formule moléculaire |
C32H45N8O17P3S |
Poids moléculaire |
938.7 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(1H-indol-3-yl)propanethioate |
InChI |
InChI=1S/C32H45N8O17P3S/c1-32(2,27(44)30(45)35-10-9-22(41)34-11-12-61-23(42)8-7-18-13-36-20-6-4-3-5-19(18)20)15-54-60(51,52)57-59(49,50)53-14-21-26(56-58(46,47)48)25(43)31(55-21)40-17-39-24-28(33)37-16-38-29(24)40/h3-6,13,16-17,21,25-27,31,36,43-44H,7-12,14-15H2,1-2H3,(H,34,41)(H,35,45)(H,49,50)(H,51,52)(H2,33,37,38)(H2,46,47,48)/t21-,25-,26-,27+,31-/m1/s1 |
Clé InChI |
IXFKVXFSQBQASQ-GRBGHKMPSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC4=CNC5=CC=CC=C54)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC4=CNC5=CC=CC=C54)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC4=CNC5=CC=CC=C54)O |
Autres numéros CAS |
144319-97-1 |
Synonymes |
3-indolepropionyl-CoA 3-indolepropionyl-coenzyme A coenzyme A, 3-indolepropionyl IPCoA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate](/img/structure/B120250.png)
